molecular formula C7H7NO4S B11898542 Ethyl 5-nitrothiophene-3-carboxylate

Ethyl 5-nitrothiophene-3-carboxylate

Cat. No.: B11898542
M. Wt: 201.20 g/mol
InChI Key: NPPUZRWXZGOUKH-UHFFFAOYSA-N
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Description

Ethyl 5-nitrothiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitro group at the 5-position of the thiophene ring. It is widely used in various chemical syntheses and has significant applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitrothiophene-3-carboxylate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitrothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the nitration and esterification steps, minimizing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 5 and the ester group at position 3 enable nucleophilic substitution under specific conditions.

Reagents and Conditions

  • Nucleophiles : Amines (e.g., aniline derivatives), thiols, or alcohols.

  • Catalysts : Base-mediated conditions (e.g., Na₂CO₃, KOH) in polar solvents like ethanol or DMF .

  • Temperature : Typically performed at reflux (40–100°C) .

Example Reaction Pathway

Ethyl 5-nitrothiophene-3-carboxylate reacts with primary amines to form substituted amides. For instance, with p-toluidine, the nitro group undergoes substitution to yield ethyl 5-(4-methylphenylamino)thiophene-3-carboxylate .

ReagentConditionsProduct YieldReference
p-ToluidineDMF, reflux, 4h43–69%
Benzyl mercaptanEtOH, KOH, 50°C55–62%

Reduction Reactions

The nitro group is selectively reduced to an amine under controlled conditions, forming intermediates for bioactive derivatives.

Key Findings

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to NH₂ without affecting the ester .

  • Biological Reduction : Bacterial nitroreductases (e.g., E. coli NfsB) enzymatically reduce the nitro group, a critical step in prodrug activation .

Mechanistic Insight

Reduction proceeds via a two-electron transfer mechanism, generating reactive intermediates (e.g., nitroso, hydroxylamine) before forming the stable amine .

Cyclization and Condensation Reactions

The compound participates in heterocycle formation, particularly in the synthesis of fused thiophene systems.

Case Study

Under acidic conditions, this compound reacts with aldehydes and thioureas to form dihydrothiophene derivatives via a Gewald-like mechanism .

ReagentsConditionsProductYield
Benzaldehyde, thioureaEtOH, HCl, refluxDihydrothiophene-fused ring38–40%

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates electrophilic substitution at specific positions.

Nitration and Halogenation

  • Nitration : Further nitration at position 2 occurs under HNO₃/H₂SO₄, though steric hindrance from the ester group limits reactivity .

  • Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets position 4, yielding polyhalogenated derivatives.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

Conditions and Outcomes

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the ester to 5-nitrothiophene-3-carboxylic acid .

  • Alkaline Hydrolysis : NaOH in ethanol/water yields the sodium carboxylate salt, useful for coupling reactions .

Biological Activation Pathways

In antimicrobial applications, the nitro group undergoes enzymatic reduction to generate cytotoxic species.

Key Data

  • Nitroreductase Dependency : MIC values increase >40-fold in E. coli lacking the nfsB gene .

  • Prodrug Activation : Reduction generates reactive intermediates that disrupt DNA synthesis in pathogens .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-nitrothiophene-3-carboxylate is explored for its potential as a pharmaceutical intermediate. Its structural characteristics suggest that it may possess significant biological activities, including:

  • Antimicrobial Activity : Nitrothiophene derivatives are known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit efficacy against resistant bacterial strains, such as Staphylococcus aureus . This suggests that this compound could be developed into new antimicrobial agents.
  • Anticancer Potential : Research indicates that thiophene derivatives can interact with biological targets at the molecular level, potentially leading to anticancer effects . The specific activity of this compound in this regard remains to be fully elucidated but merits further investigation.

Material Science Applications

In material science, this compound is being studied for its role in:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to function as an electron acceptor enhances the performance of these materials .
  • Advanced Materials Development : Ongoing research focuses on utilizing this compound in creating materials with specific electrical and optical properties, which can be applied in high-tech industries .

Biological Research Applications

The compound is also valuable in biological research:

  • Enzyme Inhibition Studies : this compound is used as a tool to study enzyme interactions and receptor binding, which are crucial for drug discovery .
  • Colorimetric Sensors : Its ability to undergo color changes in response to specific analytes makes it useful for developing sensors aimed at detecting environmental pollutants or biological markers .

Case Studies

  • Antibacterial Activity Study : A study demonstrated that nitrothiophene carboxamide derivatives exhibited potent antibacterial activity against E. coli and other pathogens by activating through bacterial nitroreductases . this compound's structural similarities suggest it could share this mechanism.
  • Anticancer Research : Investigations into thiophene derivatives have indicated their potential as anticancer agents due to their ability to disrupt cellular processes involved in tumor growth . Further studies on this compound could reveal similar properties.

Mechanism of Action

The mechanism of action of Ethyl 5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Ethyl 5-nitrothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-nitrothiophene-3-carboxylate
  • Mthis compound
  • Ethyl 5-aminothiophene-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group at the 5-position makes it particularly suitable for certain types of chemical transformations and biological interactions .

Biological Activity

Ethyl 5-nitrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a nitro group at the 5-position and an ethyl carboxylate moiety. These structural components contribute to its unique reactivity and biological properties.

  • Molecular Formula : C8H7N1O2S1
  • Molecular Weight : 183.21 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
  • Enzyme Inhibition : The thiophene ring can modulate the activity of various enzymes and receptors, impacting cellular pathways involved in disease processes .
  • Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and enhancement of biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

  • Case Study : A study reported that derivatives of nitrothiophenes, including this compound, showed significant activity against Staphylococcus aureus and other Gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be in the range of 4-16 µg/mL against tested bacterial strains.
PathogenMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways.

  • Mechanism : The reduction of the nitro group leads to the formation of reactive species that can damage DNA and disrupt cellular functions, ultimately triggering cell death .

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Ethyl 2-nitrothiophene-3-carboxylateLowModerate
Ethyl 5-aminothiophene-3-carboxylateHighLow

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

ethyl 5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3

InChI Key

NPPUZRWXZGOUKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)[N+](=O)[O-]

Origin of Product

United States

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